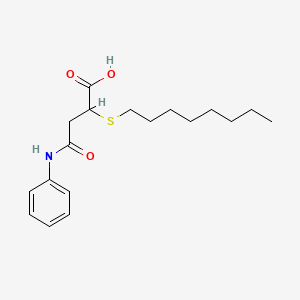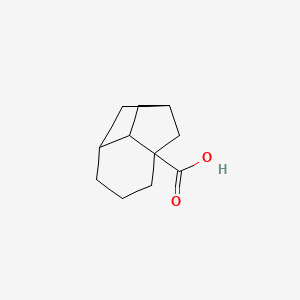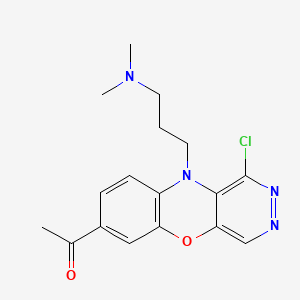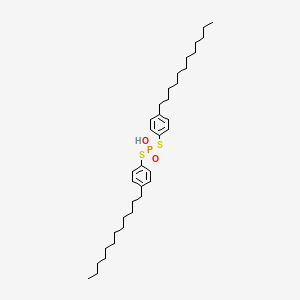
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
-
Preparation of 4-dodecylbenzenethiol:
- 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
- The reaction is typically carried out in an inert atmosphere to prevent oxidation.
-
Formation of this compound:
- The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
- Implementation of safety measures to handle reactive chemicals and prevent contamination.
化学反应分析
Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
-
Oxidation:
- The thiol group can be oxidized to form disulfides or sulfonic acids.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
- Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reduction: Lithium aluminum hydride (LiAlH4).
- Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
- Oxidation: Disulfides, sulfonic acids.
- Reduction: Thiol, phosphorodithioate derivatives.
- Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organosulfur compounds with potential applications in material science.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the thiol group.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized as an additive in lubricants and greases to enhance their performance and stability.
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Molecular Targets and Pathways:
- The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
- The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.
Mechanism:
- The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
- The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.
相似化合物的比较
- Benzenethiol
- 4-dodecylbenzenethiol
- Hydrogen phosphorodithioate derivatives
Comparison:
- Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
- Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
- The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.
属性
CAS 编号 |
65045-84-3 |
|---|---|
分子式 |
C36H59O2PS2 |
分子量 |
619.0 g/mol |
IUPAC 名称 |
bis[(4-dodecylphenyl)sulfanyl]phosphinic acid |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38) |
InChI 键 |
CRVGAVBEWLIJPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
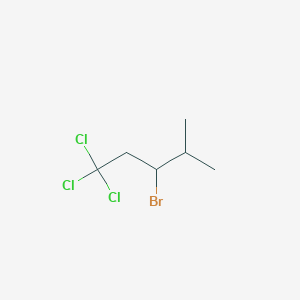
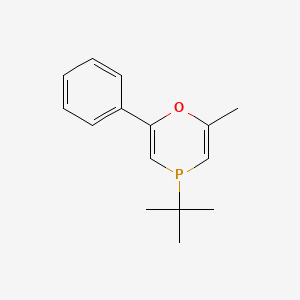
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
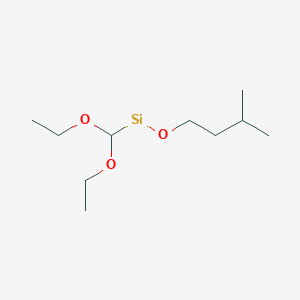

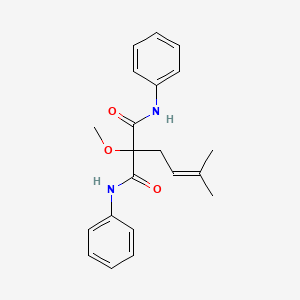
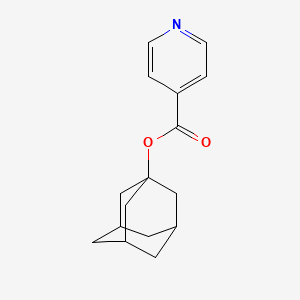
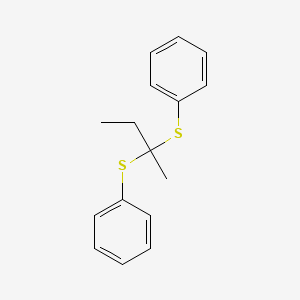
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
